molecular formula C20H25N5O3 B2839827 1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione CAS No. 851938-76-6

1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione

Cat. No.: B2839827
CAS No.: 851938-76-6
M. Wt: 383.452
InChI Key: FMHUINWFPSQHTO-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a morpholine ring and a methylphenyl group. The presence of these groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of Methyl Groups: Methylation of the purine core is achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Methylphenyl Group: The methylphenyl group is introduced via a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and an aluminum chloride catalyst.

    Incorporation of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where morpholine reacts with a suitable leaving group on the purine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the purine core are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced purine analogs.

    Substitution: Substituted purine compounds with various functional groups.

Scientific Research Applications

1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving purine metabolism.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to purine receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved may vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant with a similar purine core.

    Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate and known for its mild stimulant effects.

Uniqueness

1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione is unique due to the presence of the morpholine ring and the methylphenyl group, which are not found in the similar compounds listed above. These structural differences confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-14-5-4-6-15(11-14)12-25-16(13-24-7-9-28-10-8-24)21-18-17(25)19(26)23(3)20(27)22(18)2/h4-6,11H,7-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHUINWFPSQHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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